molecular formula C13H10F2O2 B6373853 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol CAS No. 1261979-48-9

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol

Cat. No.: B6373853
CAS No.: 1261979-48-9
M. Wt: 236.21 g/mol
InChI Key: SCCCEGCSVXWHSG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol is a fluorinated phenolic compound It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenolic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol typically involves the use of fluorinated building blocks. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-fluoro-3-methoxyphenyl)phenol is unique due to the presence of both fluorine atoms and a methoxy group on the phenolic core. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-6-8(2-5-11(13)14)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCEGCSVXWHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684296
Record name 2,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-48-9
Record name 2,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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